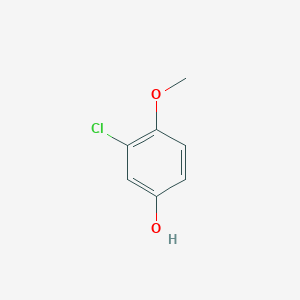

3-クロロ-4-メトキシフェノール

概要

説明

3-Chloro-4-methoxyphenol is a chemical compound with the molecular formula C7H7ClO2 . It has an average mass of 158.582 Da and a monoisotopic mass of 158.013458 Da .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methoxyphenol consists of a phenol group with a chlorine atom and a methoxy group attached . The InChI code for this compound is 1S/C7H7ClO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 .Physical And Chemical Properties Analysis

3-Chloro-4-methoxyphenol has a predicted density of 1.280±0.06 g/cm3 . It has a melting point of 51 °C and a boiling point of 148-150 °C under a pressure of 14 Torr . The compound is solid at room temperature .科学的研究の応用

抗菌活性

3-クロロ-4-メトキシフェノールは、抗菌作用を持つ可能性のある有機ハロゲン化物の合成と分解に関与している可能性があります。 これは、地球規模のハロゲンサイクルの理解が重要な環境微生物学研究において特に重要です .

環境モニタリング

この化合物は、真菌が合成するクロロヒドロキノン代謝物の分解に関与しているため、環境モニタリングに使用できます .

化学合成

さまざまな合成プロセスにおけるその使用から示唆されるように、より複雑な化学化合物の合成における前駆体または中間体として役立つ可能性があります .

分析化学

分析化学では、3-クロロ-4-メトキシフェノールをサンプル中の鉛分子の事前濃縮のためのクラウドポイント抽出戦略に使用できます .

センサー開発

3-メトキシフェノールなどの化合物を検出するための金属酸化物に基づくセンサーの製造に関する研究が行われており、3-クロロ-4-メトキシフェノールなどの関連する化合物のセンサー開発の可能性を示唆しています .

製薬研究

この化合物は、ハイブリッド薬の合成への関与から示唆されるように、製薬研究において、薬剤開発または修飾のための構成要素として使用される可能性があります .

Safety and Hazards

3-Chloro-4-methoxyphenol is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

作用機序

Target of Action

It is known that phenolic compounds, such as 3-chloro-4-methoxyphenol, often interact with proteins and enzymes, potentially altering their function .

Mode of Action

Phenolic compounds are known to interact with biological molecules through hydrogen bonding and hydrophobic interactions . This can lead to changes in the structure and function of these molecules, potentially altering cellular processes .

Biochemical Pathways

It is known that phenolic compounds can influence a variety of biochemical pathways, often through their interactions with proteins and enzymes . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context .

Pharmacokinetics

Phenolic compounds are generally well-absorbed and can be widely distributed throughout the body . They are typically metabolized by the liver and excreted in the urine .

Result of Action

Phenolic compounds can have a variety of effects at the molecular and cellular level, often as a result of their interactions with proteins and enzymes . These effects can include changes in enzyme activity, alterations in cell signaling pathways, and effects on gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-methoxyphenol. For example, the presence of other chemicals can influence the compound’s solubility and stability . Additionally, factors such as pH and temperature can affect the compound’s reactivity and its interactions with biological molecules .

特性

IUPAC Name |

3-chloro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUDPAQOAABPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517614 | |

| Record name | 3-Chloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18093-12-4 | |

| Record name | 3-Chloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

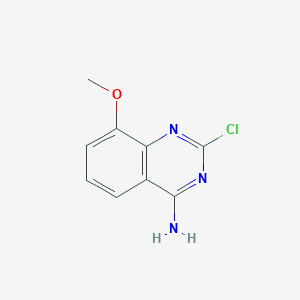

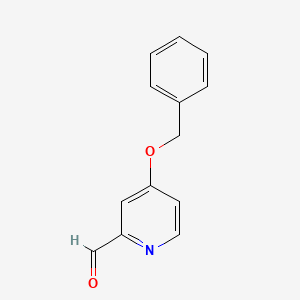

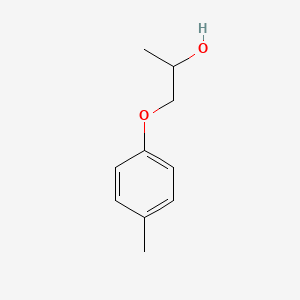

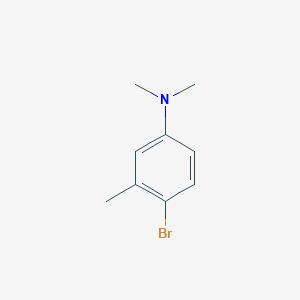

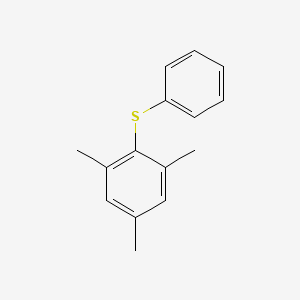

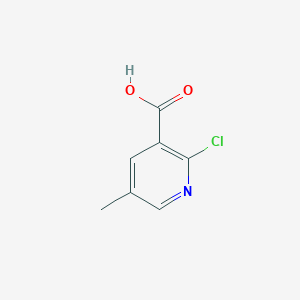

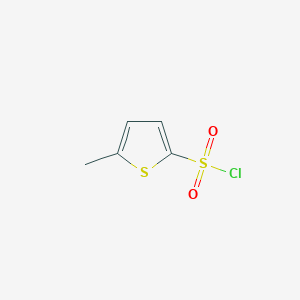

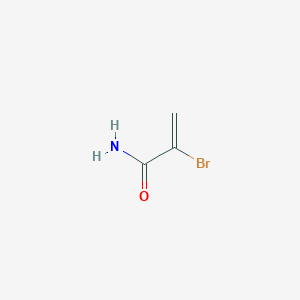

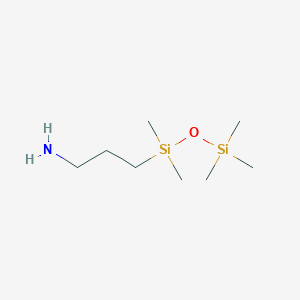

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions 3-chloro-4-methoxyphenol (4) as a minor product in the photosubstitution reaction of 2-chloro-4-nitroanisole. What is the significance of studying this minor product in the context of the research?

A1: While 3-chloro-4-methoxyphenol is formed in a lower yield compared to the other products, its presence provides valuable insights into the reaction mechanism of nucleophilic aromatic photosubstitution. [] The formation of all three products under the same reaction conditions suggests that multiple reaction pathways are possible from the excited triplet state of the starting material. Analyzing the activation energy for the formation of 3-chloro-4-methoxyphenol alongside the other products helps researchers understand the factors influencing regioselectivity in this type of reaction. This information contributes to a broader understanding of how substituent effects and reaction conditions govern the outcome of nucleophilic aromatic photosubstitutions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。